molecular formula C12H12N2O2 B11764828 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11764828
M. Wt: 216.24 g/mol
InChI Key: SKAXVLRKFZXFPA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1,3-diketones and arylhydrazines in the presence of a catalyst such as Nano-ZnO . The reaction conditions often involve heating the mixture to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions involve replacing one or more substituents on the pyrazole ring with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing various biochemical processes. For example, pyrazole derivatives have been shown to inhibit certain enzymes, leading to altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups on the pyrazole ring contributes to its versatility in various applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1,3-dimethyl-5-phenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14(2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)

InChI Key

SKAXVLRKFZXFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

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